molecular formula C11H19N2O2PS2 B13732061 S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate CAS No. 17702-78-2

S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate

Cat. No.: B13732061
CAS No.: 17702-78-2
M. Wt: 306.4 g/mol
InChI Key: IQYJDJBTQWOOOH-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and various thiol and phosphane reagents. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and phosphane groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacology and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane is unique due to its combination of sulfanyl, ethoxy, and phosphane groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

17702-78-2

Molecular Formula

C11H19N2O2PS2

Molecular Weight

306.4 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H19N2O2PS2/c1-6-14-16(17,15-8(2)3)18-11-12-9(4)7-10(5)13-11/h7-8H,6H2,1-5H3

InChI Key

IQYJDJBTQWOOOH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OC(C)C)SC1=NC(=CC(=N1)C)C

Origin of Product

United States

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